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Compound of Interest

Compound Name: 4-Bromocrotonic acid

Cat. No.: B156263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromocrotonic acid, a halogenated derivative of crotonic acid, is a valuable tool in

biochemical research, primarily recognized for its potent inhibitory effects on fatty acid and

ketone body metabolism. Its unique chemical structure allows it to act as a mechanism-based

inhibitor, providing researchers with a means to probe the intricacies of cellular energy

pathways. This technical guide provides a comprehensive overview of the molecular structure,

biological activity, and experimental protocols related to 4-bromocrotonic acid, tailored for

professionals in the fields of biochemistry, pharmacology, and drug development.

Molecular Structure
4-Bromocrotonic acid is a C4 carboxylic acid containing a bromine atom at the fourth carbon

and a double bond in the C2-C3 position. The presence of the bromine atom and the

unsaturated bond are key to its chemical reactivity and biological activity.
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Identifier Value

Chemical Formula C4H5BrO2[1][2]

Molecular Weight 164.99 g/mol [1]

IUPAC Name (2E)-4-bromobut-2-enoic acid[1][3]

Synonyms
4-Bromocrotonic acid, (E)-4-Bromobut-2-enoic

Acid[1][3]

CAS Number 13991-36-1[1]

SMILES Notation C(/C=C/C(=O)O)Br[1]

Biological Activity
4-Bromocrotonic acid is a well-characterized inhibitor of fatty acid oxidation and ketone body

degradation.[4] Its mechanism of action is not direct; instead, it undergoes enzymatic activation

within the mitochondria to form the active inhibitory species.

Mechanism of Action
Within the mitochondrial matrix, 4-bromocrotonic acid is converted to its coenzyme A (CoA)

thioester, 4-bromocrotonyl-CoA. This intermediate then enters the β-oxidation pathway, where it

is hydrated and oxidized to form 3-keto-4-bromobutyryl-CoA.[4] This α-haloketone is a highly

reactive species and the ultimate inhibitor of two key thiolase enzymes:

3-ketoacyl-CoA thiolase: This enzyme catalyzes the final step of the β-oxidation spiral,

cleaving a two-carbon acetyl-CoA unit from the fatty acyl chain.

Acetoacetyl-CoA thiolase: This enzyme is crucial for the metabolism of ketone bodies,

catalyzing the thiolytic cleavage of acetoacetyl-CoA.

The inhibition of these thiolases by 3-keto-4-bromobutyryl-CoA is irreversible, leading to a

cessation of fatty acid and ketone body breakdown.[4]

Other Reported Activities
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In addition to its well-documented effects on thiolases, 4-bromocrotonic acid has been

reported to inhibit:

Carnitine acyltransferase: An enzyme responsible for the transport of fatty acids into the

mitochondria.[1]

GLUT1: A glucose transporter involved in cellular glucose uptake.[1]

However, detailed quantitative data on the inhibition of these targets is limited in the available

literature.

Quantitative Data
Specific IC50 values for the inhibition of 3-ketoacyl-CoA thiolase, acetoacetyl-CoA thiolase,

carnitine acyltransferase, and GLUT1 by 4-bromocrotonic acid are not readily available in the

peer-reviewed literature. However, kinetic studies have provided some quantitative insights into

its inhibitory effects.

Parameter Observation Source

Inactivation Rate

The inactivation of 3-ketoacyl-

CoA thiolase and the inhibition

of respiration supported by

palmitoyl carnitine occur at

equal rates when rat heart

mitochondria are treated with

4-bromocrotonic acid.

[4]

Inactivation Rate

Acetoacetyl-CoA thiolase is

inactivated more rapidly than

the overall rate of respiration

supported by acetoacetate in

rat heart mitochondria treated

with 4-bromocrotonic acid.

[4]

Signaling and Metabolic Pathways
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The inhibitory action of 4-bromocrotonic acid directly impacts the central energy-producing

pathways of fatty acid β-oxidation and ketone body metabolism.

Inhibitory Pathway
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Caption: Inhibition of Fatty Acid β-Oxidation by 4-Bromocrotonic Acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b156263?utm_src=pdf-body
https://www.benchchem.com/product/b156263?utm_src=pdf-body-img
https://www.benchchem.com/product/b156263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Isolate Mitochondria

Pre-incubate Mitochondria

Prepare Reaction Buffer Prepare Substrates

Initiate Reaction

Add 4-Bromocrotonic Acid

Measure Oxygen Consumption

Calculate Respiration Rate

Determine Inhibition Kinetics

Click to download full resolution via product page

Caption: Experimental Workflow for Mitochondrial Respiration Assay.

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the literature for studying

the effects of 4-bromocrotonic acid.

Inhibition of Mitochondrial Respiration
This protocol is adapted from studies investigating the effect of 4-bromocrotonic acid on fatty

acid oxidation in isolated rat heart mitochondria.

1. Isolation of Mitochondria:

Excise hearts from euthanized rats and place them in ice-cold isolation buffer (e.g., 250 mM

sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and

cell debris.

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10

minutes) to pellet the mitochondria.

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-

speed centrifugation.

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and

determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Measurement of Oxygen Consumption:

Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros

Oxygraph-2k).

Add respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1

mM EGTA, pH 7.4) to the chamber and allow it to equilibrate to the desired temperature

(e.g., 30°C).

Add isolated mitochondria to the chamber (e.g., 0.5 mg/mL final concentration).
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Add the substrate for fatty acid oxidation, such as palmitoylcarnitine (e.g., 40 µM) and malate

(e.g., 2.5 mM).

Record the basal rate of oxygen consumption (State 2 respiration).

Add ADP (e.g., 150 µM) to initiate State 3 respiration.

Once a stable State 3 respiration rate is established, add 4-bromocrotonic acid at the

desired concentration.

Monitor the rate of oxygen consumption to determine the extent and kinetics of inhibition.

3. Data Analysis:

Calculate the rates of oxygen consumption before and after the addition of 4-bromocrotonic
acid.

Plot the percentage of inhibition as a function of 4-bromocrotonic acid concentration to

estimate the IC50 value.

Analyze the kinetics of inhibition by fitting the data to appropriate models.

3-Ketoacyl-CoA Thiolase Activity Assay
This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring

the cleavage of a substrate.

1. Enzyme Preparation:

Isolated mitochondria (prepared as described above) can be used as the enzyme source.

Alternatively, the enzyme can be purified from tissue homogenates using standard

chromatography techniques.

2. Assay Procedure:

Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 100 mM Tris-HCl, 25

mM MgCl2, pH 8.0).
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Add Coenzyme A (CoA) to the reaction mixture (e.g., 0.1 mM).

Add the substrate, acetoacetyl-CoA (e.g., 0.1 mM).

To measure the effect of 4-bromocrotonic acid, pre-incubate the enzyme preparation with

the inhibitor for a specified time before adding the substrate.

Initiate the reaction by adding the enzyme preparation to the cuvette.

Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the

thioester bond of acetoacetyl-CoA.

3. Data Analysis:

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus

time plot.

Determine the specific activity of the enzyme (e.g., in µmol/min/mg protein).

Calculate the percentage of inhibition at different concentrations of 4-bromocrotonic acid to

determine the IC50 value.

Conclusion
4-Bromocrotonic acid serves as a potent and specific tool for the investigation of fatty acid

and ketone body metabolism. Its mechanism-based inhibition of key thiolase enzymes provides

a clear and interpretable experimental outcome. While specific quantitative data such as IC50

values are not consistently reported across all of its putative targets, the detailed mechanistic

understanding and the availability of robust experimental protocols make it an invaluable

compound for researchers in cellular metabolism and drug discovery. The information and

protocols provided in this guide are intended to facilitate further research into the roles of fatty

acid oxidation and ketone body metabolism in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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